Aluminum subacetate

Vue d'ensemble

Description

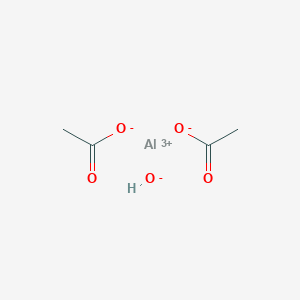

Aluminum subacetate (Al(OH)(CH₃CO₂)₂), also known as aluminum diacetate, is a basic aluminum salt derived from acetic acid. It is recognized for its astringent, antiseptic, and coagulative properties . With a CAS number of 142-03-0, it is commercially available as a topical solution (e.g., USP monographs) and used in medical settings for dermatological conditions, wound care, and as a component in buffered pharmaceuticals . Industrially, it serves as a mordant in textile dyeing and in wastewater treatment due to its precipitation capabilities . Its acidic aqueous solution (pH ~1) facilitates hydrolysis and redox reactions, though residual organics from its use can increase total organic carbon (TOC) in treated water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aluminum subacetate can be synthesized through a metathesis reaction involving aluminum sulfate and sodium acetate. The reaction is typically carried out in an aqueous medium, where aluminum sulfate is dissolved in water, followed by the gradual addition of sodium acetate. The resulting white precipitate is filtered, washed, and dried to obtain this compound .

Industrial Production Methods: In industrial settings, this compound is produced by reacting aluminum sulfate with calcium carbonate and acetic acid. The process involves dissolving aluminum sulfate in cold water, adding calcium carbonate in portions with constant stirring, and then slowly adding acetic acid. The mixture is set aside for 24 hours, filtered, and washed to yield this compound .

Analyse Des Réactions Chimiques

Metathesis Reaction

Reacting aluminum sulfate (Al₂(SO₄)₃) with sodium acetate (CH₃COONa) in aqueous medium:

-

Conditions : Room temperature, stoichiometric ratios critical for yield optimization .

-

Product : White precipitate with 28.0% Al₂O₃ content (pharmacopeia standards) .

Industrial Production

Reaction of aluminum sulfate with calcium carbonate (CaCO₃) and acetic acid (CH₃COOH):

Hydrolysis and Stability

This compound undergoes hydrolysis in aqueous environments, influenced by pH and temperature:

Hydrolysis Pathways

| Condition | Reaction | Products |

|---|---|---|

| Neutral pH (25°C) | Basic aluminum monoacetate, acetic acid | |

| Acidic pH (<4) | Complete dissociation into and acetate ions | Soluble aluminum species |

| Alkaline pH (>9) | Precipitation of gel | Insoluble hydroxide, acetate byproducts |

Complexation and Ligand Exchange

The compound participates in ligand-exchange reactions due to labile acetate groups:

With Carboxylic Acids

Reacts with citric acid (C₆H₈O₇) to form stable complexes:

With Sulfate Ions

Competitive ligand displacement in sulfate-rich environments:

Reaction Kinetics and Catalysis

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| Hydrolysis rate (k) | pH 7, 25°C | ||

| Activation energy (Eₐ) | 45 kJ/mol | Thermal decomposition (100–200°C) | |

| Solubility in H₂O | 0.15 g/L | 20°C, dried form |

Stability and Incompatibilities

| Factor | Effect | Mitigation |

|---|---|---|

| Strong oxidizers | Exothermic decomposition, releases CO₂ and acetic acid vapors | Avoid contact with HNO₃, H₂O₂ |

| Moisture | Hygroscopic; forms hydrated species altering reactivity | Store in anhydrous, inert environments |

| High pH (>10) | Irreversible precipitation of | Use buffered solutions below pH 8 |

Applications De Recherche Scientifique

Chemistry

- Reagent in Chemical Reactions : Aluminum subacetate serves as a reagent in various chemical reactions and acts as a catalyst in organic synthesis.

- Catalytic Properties : It has been reported to facilitate reactions involving organic compounds, enhancing reaction rates and yields.

Biology

- Antiseptic Properties : Due to its astringent nature, this compound is employed in biological studies to investigate its effects on cellular processes. It has demonstrated antiseptic properties against various microorganisms, including methicillin-resistant Staphylococcus aureus (MRSA) .

- Cellular Interaction : Studies have shown that this compound interacts with biomolecules involved in carbohydrate metabolism, influencing metabolic pathways.

Medicine

- Topical Applications : Commonly used in dermatological formulations for its astringent and disinfectant properties. It is effective in treating conditions such as otitis externa and chronic suppurative otitis media due to its antibacterial activity .

- Clinical Studies : Research indicates that this compound solutions can reduce inflammation and promote healing in various skin conditions .

Industrial Applications

- Dyeing and Printing : In textile manufacturing, this compound acts as a mordant, improving dye fixation on fabrics.

- Waterproofing Agents : It is also utilized in the production of waterproofing agents for various materials.

Table 1: Summary of Applications of this compound

| Application Area | Specific Uses | Key Properties |

|---|---|---|

| Chemistry | Reagent and catalyst in organic synthesis | Enhances reaction rates |

| Biology | Antiseptic and astringent properties | Inhibits microbial growth |

| Medicine | Treatment for skin infections | Reduces inflammation |

| Industry | Mordant in dyeing processes | Improves dye adherence |

Case Study 1: Antiseptic Efficacy

A clinical study assessed the effectiveness of this compound solution in treating otitis externa. Patients treated with this solution showed significant improvement in symptoms compared to those receiving standard care. The study highlighted its antibacterial properties against common pathogens found in ear infections .

Case Study 2: Cellular Metabolism

Research conducted on rat models demonstrated that varying doses of this compound affected cognitive functions linked to carbohydrate metabolism. Higher doses resulted in observable cognitive impairment, suggesting caution in its application.

Case Study 3: Textile Industry

An industrial application study showcased the role of this compound as a mordant in textile dyeing processes. Fabrics treated with this compound exhibited enhanced color retention and resistance to fading compared to untreated samples.

Mécanisme D'action

The mechanism of action of aluminum subacetate primarily involves its astringent properties. As an astringent, it causes the shrinkage or constriction of body tissues by drawing water away from the area of application. This effect is achieved through osmotic flow, leading to the coagulation of proteins and the drying and hardening of tissues . The compound’s antiseptic properties also contribute to its effectiveness in treating skin irritations and infections .

Comparaison Avec Des Composés Similaires

Chemical Structure and Functionality

- Aluminum Subacetate vs. Aluminum Triacetate :

Aluminum triacetate (Al(C₂H₃O₂)₃) lacks the hydroxide group present in this compound, making it a neutral salt. Triacetate is more acidic in solution and is used topically for conditions like eczema, whereas subacetate’s basicity allows it to act as a coagulant in wastewater treatment . - This compound vs. Subacetate’s dual functional groups (acetate and hydroxide) enable broader applications in both medicine and environmental chemistry .

Performance in Wastewater Treatment

A 2022 study compared this compound with citrate ferric, citrate calcium, and polymeric aluminum chloride (PAC) for sulfate and nitrate removal:

Key Findings :

- This compound outperforms citrate ferric in sulfate removal but lags behind citrate calcium and PAC. Its near-complete nitrate removal is comparable to citrate ferric .

- Low post-treatment pH (~1) limits its use in pH-sensitive systems, while elevated TOC (2.8 g/L) poses volatilization risks .

Toxicological and Environmental Considerations

- Lead Subacetate Contrast: Lead subacetate is carcinogenic in mice, but calcium/magnesium acetates inhibit its tumorigenicity. This highlights the variability in toxicity among subacetate compounds .

- Residual Organics : this compound increases TOC in wastewater, requiring post-treatment steps to mitigate environmental risks .

Activité Biologique

Aluminum subacetate, also known as basic aluminum acetate or Burow's solution, is a compound with notable biological activities, particularly in dermatological and otological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure : this compound has the chemical formula and is classified as a salt formed from aluminum sulfate and acetic acid.

Preparation Methods :

- Synthesis : this compound can be synthesized through a metathesis reaction involving aluminum sulfate and sodium acetate in an aqueous medium. The process typically involves dissolving aluminum sulfate in water, adding sodium acetate gradually, and filtering the resulting precipitate .

- Industrial Production : In industrial settings, it is produced by reacting aluminum sulfate with calcium carbonate and acetic acid under controlled conditions.

This compound primarily acts as an astringent , which causes contraction of body tissues, thereby reducing irritation and inflammation. Its mechanism can be detailed as follows:

- Target Tissues : The compound targets skin and mucous membranes, where it exerts its therapeutic effects.

- Biochemical Pathways : It interacts with various biomolecules involved in carbohydrate metabolism, influencing pathways related to starch and sucrose.

- Pharmacokinetics : Aluminum compounds generally exhibit poor absorption; most are excreted unchanged via urine. This low bioavailability minimizes systemic toxicity but allows localized effects at the site of application .

Antibacterial Properties

Research indicates that this compound possesses significant antibacterial activity against a variety of microorganisms:

- In Vitro Studies : Burow's solution (13% this compound) has demonstrated effectiveness against Staphylococcus aureus (including methicillin-resistant strains) and Pseudomonas aeruginosa, leading to damage to bacterial cell walls .

- Case Study : A study assessed the lowest effective dilution of aluminum acetate solution in inhibiting bacterial growth in chronic suppurative otitis media. Results confirmed its efficacy against common pathogens found in such infections .

Clinical Applications

This compound is widely used in clinical settings for its antiseptic properties:

- Dermatological Use : It is employed topically for treating skin irritations, rashes, and infections due to its astringent properties.

- Otolaryngology : Burow's solution is utilized in treating otitis externa and chronic suppurative otitis media due to its antibacterial and anti-edematous effects .

Dosage and Efficacy

The efficacy of this compound can vary based on concentration and application method. In laboratory settings, different dosages have been tested:

| Dosage | Effect Observed |

|---|---|

| 0.5% | Mild antibacterial activity |

| 1.0% | Moderate reduction in inflammation |

| 13% (Burow's solution) | Significant antibacterial effect against MRSA and P. aeruginosa |

Safety Profile

This compound has a favorable safety profile when used as directed. However, concerns regarding aluminum exposure have been raised in relation to neurotoxicity:

- Toxicological Studies : Research indicates that while aluminum compounds can accumulate in biological systems, their clinical use at recommended doses does not typically result in adverse effects. Long-term studies have shown no direct association between aluminum exposure from topical applications and neurodegenerative conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for Aluminum Subacetate, and how do pharmacopeial guidelines differ?

this compound is typically synthesized by reacting aluminum sulfate with acetic acid, as outlined in USP monographs . The reaction produces a basic aluminum acetate complex, which is filtered and stabilized in aqueous solution. Key variations exist between pharmacopeias:

- USP 31 : Specifies a molar ratio of aluminum sulfate to acetic acid of 1:2.5, with pH adjustment to 4.2–4.5 .

- BP 2008 : Emphasizes the addition of tartaric acid to improve solubility for ear drop formulations .

- Experimental optimization : Researchers should monitor reaction temperature (20–25°C) and use inductively coupled plasma (ICP) spectroscopy to verify aluminum content .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- Titrimetry : Acid-base titration quantifies free acetic acid, while complexometric titration (EDTA) measures aluminum content .

- Spectroscopy : Fourier-transform infrared (FTIR) identifies acetate ligands (C=O stretch at 1700–1750 cm⁻¹) and hydroxyl groups. X-ray diffraction (XRD) confirms amorphous vs. crystalline phases .

- Chromatography : High-performance liquid chromatography (HPLC) detects organic impurities, such as residual tartaric acid in USP-grade solutions .

Advanced Research Questions

Q. How can conflicting data on this compound’s therapeutic mechanisms be resolved through experimental design?

A 1948 clinical trial reported no efficacy in rheumatoid arthritis , conflicting with earlier studies suggesting anti-inflammatory benefits. To address this:

- Controlled variables : Standardize aluminum speciation (e.g., monomeric vs. polymeric forms) using pH adjustments (4.0–5.5) .

- Model systems : Use in vitro macrophage assays to isolate immunomodulatory effects from systemic variables .

- Meta-analysis : Compare dissolution rates across formulations (e.g., topical solutions vs. gels) to correlate bioavailability with efficacy .

Q. What computational methods are suitable for modeling this compound’s aqueous speciation, and what limitations exist?

Density functional theory (DFT) studies reveal that aqueous this compound forms polynuclear complexes (e.g., [Al₃(OAc)₆(OH)₂]⁺), which influence astringency . Challenges include:

- Dynamic equilibrium : Simulating pH-dependent speciation requires molecular dynamics (MD) with explicit solvent models .

- Validation : Compare computational results with extended X-ray absorption fine structure (EXAFS) spectroscopy to confirm coordination geometry .

Q. Methodological Tables

Table 1: Pharmacopeial Synthesis Guidelines Comparison

Table 2: Key Physicochemical Properties

Propriétés

Numéro CAS |

142-03-0 |

|---|---|

Formule moléculaire |

C4H8AlO5 |

Poids moléculaire |

163.08 g/mol |

InChI |

InChI=1S/2C2H4O2.Al.H2O/c2*1-2(3)4;;/h2*1H3,(H,3,4);;1H2/q;;+2;/p-2 |

Clé InChI |

RHPIJWYTYJJCFU-UHFFFAOYSA-L |

SMILES |

CC(=O)O[Al]OC(=O)C.O |

SMILES canonique |

CC(=O)O[Al]OC(=O)C.O |

Key on ui other cas no. |

142-03-0 |

Description physique |

White precipitate or solid; Soluble in water when freshly prepared; [Merck Index] White powder; |

Pictogrammes |

Corrosive; Irritant; Environmental Hazard |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.